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Abstract
Chamaejasmenin C is a naturally occurring biflavanone, a type of flavonoid, discovered in the

roots of Stellera chamaejasme L. This plant, a member of the Thymelaeaceae family, has a

long history of use in traditional Chinese medicine for treating a variety of ailments, including

skin diseases and tumors.[1] This technical guide provides a comprehensive overview of the

discovery, natural source, and chemical properties of Chamaejasmenin C. It details the

experimental protocols for its isolation and characterization and summarizes its known

biological activities, with a focus on its potential as an anticancer agent. The guide also

explores the signaling pathways modulated by closely related biflavonoids, offering insights into

the potential mechanisms of action of Chamaejasmenin C.

Discovery and Natural Source
Chamaejasmenin C was first isolated and identified as part of a trio of novel biflavanones

(Chamaejasmenin A, B, and C) from the roots of Stellera chamaejasme L. by a team of

Japanese scientists in 1984. These compounds are characterized by a C-3/C-3'' linkage

between two flavanone units. The natural source of Chamaejasmenin C, Stellera

chamaejasme, is a perennial herb distributed throughout Northern and Southwestern China.[1]
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The roots of this plant are a rich source of various bioactive compounds, including flavonoids,

diterpenes, lignans, and coumarins.

Physicochemical Properties and Spectroscopic
Data
While the original 1984 publication by Niwa et al. provides the foundational spectroscopic data

for Chamaejasmenin C, subsequent studies isolating related compounds have provided more

detailed and modern spectral analyses for the biflavanone class. One study reported the

isolation of 18 mg of Chamaejasmenin C during the fractionation of an ethyl acetate extract.

The data for a closely related enantiomer, ruixianglangdusu A, and other biflavanones isolated

from the same plant provide a reference for the expected spectroscopic characteristics of

Chamaejasmenin C.

Table 1: Physicochemical and Spectroscopic Data for Chamaejasmenin C and Related

Biflavanones

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12390006?utm_src=pdf-body
https://www.benchchem.com/product/b12390006?utm_src=pdf-body
https://www.benchchem.com/product/b12390006?utm_src=pdf-body
https://www.benchchem.com/product/b12390006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Chamaejasmenin C
(Reported)

Neochamaejasmin
C (Reference)

Ruixianglangdusu
A (Enantiomer of
Chamaejasmenin
C)

Molecular Formula C30H22O10 C32H26O10 C30H22O10

Appearance Amorphous Powder
Yellow amorphous

powder
Not specified

Melting Point (°C)
Not specified in recent

literature
216–218 Not specified

Optical Rotation
Not specified in recent

literature

[α]D +226 (c=0.65,

MeOH)
Not specified

HR-ESI-MS (m/z)
Not specified in recent

literature
569.1446 [M-H]⁻ Not specified

1H NMR (Reference)
Data from original

1984 publication

See Table 1 in Li et

al., 2011
See Xu et al., 2001

13C NMR (Reference)
Data from original

1984 publication

See Table 1 in Li et

al., 2011
See Xu et al., 2001

Note: Detailed NMR data for Chamaejasmenin C from the original publication by Niwa et al.

(1984) is not readily available in recent literature. The data for Neochamaejasmin C and the

mention of Ruixianglangdusu A being an enantiomer provide the best available reference.

Experimental Protocols
Isolation and Purification of Chamaejasmenin C
The following is a generalized protocol for the isolation of biflavanones, including

Chamaejasmenin C, from the roots of Stellera chamaejasme, based on methods reported in

the literature.

Diagram 1: Experimental Workflow for Isolation of Chamaejasmenin C
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Caption: Isolation and purification workflow for Chamaejasmenin C.

Extraction: The air-dried and powdered roots of Stellera chamaejasme are extracted

exhaustively with 95% ethanol at room temperature. The extraction is typically repeated

three times to ensure maximum yield.

Concentration: The combined ethanol extracts are concentrated under reduced pressure to

yield a crude extract.

Partitioning: The crude extract is suspended in water and then partitioned successively with

petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the

biflavonoids, is collected.

Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to column

chromatography on a silica gel column. Elution is performed with a gradient of petroleum

ether-ethyl acetate, followed by a chloroform-methanol gradient, to separate the components

based on polarity.

Further Purification (RP-18 Chromatography): Fractions containing Chamaejasmenin C are

further purified by reversed-phase (RP-18) column chromatography using a methanol-water

gradient to yield the pure compound.

Structure Elucidation
The structure of Chamaejasmenin C was originally elucidated using spectroscopic methods.

Modern structural confirmation of related biflavanones involves a combination of:
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-

ESI-MS) is used to determine the exact molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen

and carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the

connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, which is crucial for determining the

overall structure and the linkage between the flavanone units.

Biological Activity and Potential Signaling Pathways
While specific studies on the signaling pathways modulated by purified Chamaejasmenin C
are limited, extensive research on closely related biflavonoids from Stellera chamaejasme,

such as Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E, provides strong

indications of its potential biological activities and mechanisms of action.

Anticancer Activity
Biflavonoids from Stellera chamaejasme have demonstrated significant anticancer activity

against various cancer cell lines. The primary mechanisms of action appear to be the induction

of apoptosis (programmed cell death) and cell cycle arrest.

Table 2: Anticancer Activities of Biflavonoids from Stellera chamaejasme
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Compound Cancer Cell Line(s) Observed Effects Reference

Chamaejasmenin B
Pancreatic cancer

cells

Induction of apoptosis,

cell cycle arrest
[2]

Neochamaejasmin C
Various human solid

tumor cell lines

Anti-proliferative

effects, induction of

apoptosis and DNA

damage

[3]

Chamaejasmenin E
Hepatocellular

carcinoma cells

Inhibition of

proliferation and

migration, induction of

apoptosis

[4]

Potential Signaling Pathways
Based on studies of related biflavonoids, Chamaejasmenin C is likely to exert its anticancer

effects through the modulation of key signaling pathways involved in cell survival, proliferation,

and apoptosis.

Diagram 2: Postulated Apoptosis Induction Pathway for Chamaejasmenin C
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Caption: A potential mechanism of apoptosis induction by Chamaejasmenin C.
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Inhibition of Receptor Tyrosine Kinases: Chamaejasmenin E has been shown to directly

target and inhibit the c-Met receptor, a tyrosine kinase often overexpressed in cancer. It is

plausible that Chamaejasmenin C shares a similar mechanism, leading to the

downregulation of downstream pro-survival signaling pathways like the PI3K/Akt pathway.

Modulation of the Bcl-2 Family Proteins: A common mechanism for apoptosis induction by

biflavonoids is the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-

apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial membrane permeabilization,

release of cytochrome c, and subsequent activation of the caspase cascade.

Induction of Cell Cycle Arrest: Biflavonoids from Stellera chamaejasme have been observed

to cause cell cycle arrest, often at the G1 or G2/M phase. This is typically mediated by the

modulation of cyclins and cyclin-dependent kinases (CDKs), as well as the upregulation of

cell cycle inhibitors like p21.

Conclusion and Future Directions
Chamaejasmenin C, a biflavanone from the traditional medicinal plant Stellera chamaejasme,

represents a promising natural product for further investigation in the context of drug discovery,

particularly in oncology. While the biological activities of its close structural relatives are well-

documented, further research is needed to fully elucidate the specific molecular targets and

signaling pathways of Chamaejasmenin C. Future studies should focus on confirming its direct

molecular targets and evaluating its efficacy and safety in preclinical in vivo models. Such

research will be crucial in determining the therapeutic potential of Chamaejasmenin C and its

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.researchgate.net/publication/7926324_H-1_and_C-13_NMR_data_to_aid_the_identification_and_quantification_of_residual_solvents_by_NMR_spectroscopy
https://www.researchgate.net/publication/10906564_New_biflavanones_and_bioactive_compounds_from_Stellera_chamaejasme_L
https://pubmed.ncbi.nlm.nih.gov/25134764/
https://pubmed.ncbi.nlm.nih.gov/25134764/
https://www.benchchem.com/product/b12390006#discovery-and-natural-source-of-chamaejasmenin-c
https://www.benchchem.com/product/b12390006#discovery-and-natural-source-of-chamaejasmenin-c
https://www.benchchem.com/product/b12390006#discovery-and-natural-source-of-chamaejasmenin-c
https://www.benchchem.com/product/b12390006#discovery-and-natural-source-of-chamaejasmenin-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12390006?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

